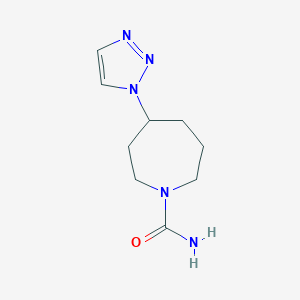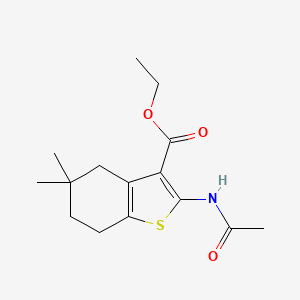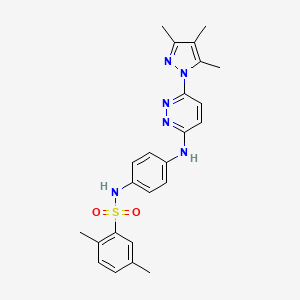
N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as FCPR03, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FCPR03 is a dihydropyridine derivative that belongs to the class of L-type calcium channel blockers. It has been found to exhibit a range of pharmacological properties, including antihypertensive, anti-inflammatory, and anti-cancer effects.
Applications De Recherche Scientifique
Discovery and Development of Met Kinase Inhibitors
Compounds structurally similar to the one mentioned often play a crucial role in the discovery and development of kinase inhibitors, which have significant therapeutic implications in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for their therapeutic potential in treating Met-dependent tumors (Schroeder et al., 2009).
Advances in Polymer Science
The synthesis and characterization of novel polyamides derived from specific bis(ether-carboxylic acid) or bis(ether amine) structures, related to the query compound, underscore their importance in material science. These polyamides exhibit remarkable solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films. Such properties are crucial for developing new materials with potential applications in electronics, coatings, and as high-performance plastics (Hsiao et al., 1999).
Role in HIV Treatment Research
Compounds with a dihydropyridine core structure have been pivotal in researching HIV treatment. For example, Raltegravir, an HIV integrase inhibitor, utilizes a similar dihydropyridine scaffold, highlighting the compound class's significance in developing antiretroviral therapies. The structural insights and interaction mechanisms provided by such studies are invaluable for designing more effective drugs against HIV (Yamuna et al., 2013).
Antimicrobial and Antituberculosis Research
Dihydropyridines have also been explored for their antimicrobial and antituberculosis activities. Synthesis and evaluation of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides have demonstrated promising anti-tuberculosis activity, indicating their potential as novel therapeutic agents against tuberculosis. Such research is crucial for addressing the growing resistance to existing antibiotics and finding new treatment avenues (Mohammadpour, 2012).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-17-6-2-1-4-14(17)12-24-11-3-5-16(20(24)27)19(26)23-15-9-7-13(8-10-15)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVRAUHWUKEIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)




![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)


![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)

